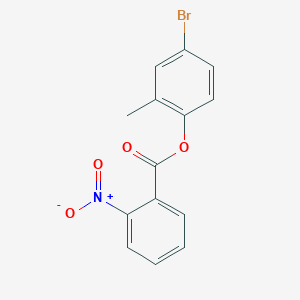

![molecular formula C15H13FN2S B5506758 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile is a compound of interest in various chemical and pharmaceutical research studies. Its synthesis and properties are explored in several research contexts.

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile often involves reactions of fluorobenzyl with other components. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile (Saeed, Erben, Shaheen, & Flörke, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods like X-ray diffraction and vibrational spectra analysis. For example, the structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analyses (Banu et al., 2014).

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve hydrogen bonding and pi-pi stacking interactions. For instance, in the synthesis of certain fluorobenzyl compounds, intramolecular C–H⋯N hydrogen bonding was observed (Delgado et al., 2006).

Physical Properties Analysis

Physical properties such as solubility and crystallinity can be studied through spectroscopic methods. For example, the study of a fluorogenic reagent for thiols explored its fluorescence properties (Toyo’oka et al., 1989).

Chemical Properties Analysis

The chemical properties of related compounds are often characterized by their reactivity and binding properties. For instance, the synthesis and biological evaluation of a fluorobenzyl compound explored its in vitro and in vivo properties (Leea et al., 2000).

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Damage Assessment : Brett et al. (2003) investigated the electrochemistry of a thiophene-S-oxide, similar in structure to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, and its interaction with DNA. The study provided evidence that the reduced form of this molecule interacts with DNA, causing potential damage which could have implications in genetic research and toxicology (Brett et al., 2003).

Neurological Disease Research : Shoghi-Jadid et al. (2002) utilized a fluorinated derivative, similar to the compound , in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This illustrates its potential application in neurology and the early diagnosis of neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Fluorescence and Electrochromism in Material Science : Woodward et al. (2017) described the synthesis and characterization of thiazolothiazole derivatives, which show similarities to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile. These compounds exhibited strong fluorescence and reversible electrochromism, useful in developing materials for optoelectronic applications (Woodward et al., 2017).

Antitumor Activity : Maddila et al. (2016) synthesized derivatives of a compound structurally similar to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, assessing their antitumor activity. The study found that some of these derivatives showed promising anticancer properties, suggesting potential applications in cancer research and therapy (Maddila et al., 2016).

Chemical Sensing in Environmental Science : Schramm et al. (2016) utilized a malononitrile derivative, sharing a core structure with 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, as a chemosensor for detecting cyanide in water. This indicates its use in environmental monitoring and pollutant detection (Schramm et al., 2016).

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZHPLSEDALYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)thio]-4,6-dimethylnicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)